4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate
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Overview
Description
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with a methyl group, a trichloropropyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps:
Friedel-Crafts Alkylation:
Nitration: The nitration of the benzene ring is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrobenzoic acid with the substituted benzene derivative using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-aminobenzoate
Substitution: 4-Methyl-3-(1,1-dihydroxypropyl)phenyl 4-nitrobenzoate
Hydrolysis: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol and 4-nitrobenzoic acid
Scientific Research Applications
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylphenyl 4-nitrobenzoate: Lacks the trichloropropyl group, resulting in different chemical and biological properties.
3-(1,1,1-Trichloropropan-2-yl)phenyl 4-nitrobenzoate: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is unique due to the presence of both the trichloropropyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
93320-52-6 |
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Molecular Formula |
C17H14Cl3NO4 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
[4-methyl-3-(1,1,1-trichloropropan-2-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10-3-8-14(9-15(10)11(2)17(18,19)20)25-16(22)12-4-6-13(7-5-12)21(23)24/h3-9,11H,1-2H3 |
InChI Key |
NGYHHYJERHVKFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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